![molecular formula C25H23N7O B2817538 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1006000-75-4](/img/structure/B2817538.png)
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones . This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .Chemical Reactions Analysis
The heterocyclization was successfully and smoothly underwent to give pyrazole [3,4- d ]pyrimidine product in 37–91% yields .Applications De Recherche Scientifique
Synthesis and Characterization
- A study reported the efficient synthesis of a similar hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, characterized by various spectroscopic methods, indicating the compound's potential in biological applications (Noh, Kim, & Song, 2020).
Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidine derivatives, including a compound structurally related to the one , have demonstrated moderate to outstanding antimicrobial activity against various bacterial and fungal strains (El-sayed et al., 2017).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of novel compounds from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, hinting at the compound's versatility in creating various bioactive derivatives (Rahmouni et al., 2014).
Cytotoxicity Evaluation
- Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential applications in anticancer drug development (Alam et al., 2018).
Antimicrobial and Anticancer Agents
- New pyrazole derivatives with pyrazolo[3,4-d]pyrimidine structures have shown significant antimicrobial and anticancer activities, further emphasizing the compound's potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiviral Activity
- Some derivatives of the compound exhibited strong antiviral activity against herpes simplex virus, suggesting their potential use in antiviral therapies (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Antimicrobial Evaluation
- Benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety have been synthesized and shown significant inhibitory activity against various microbial strains (Azam, Dharanya, Mehta, & Sachdeva, 2013).
Radioprotective Activities
- Certain isomeric structural purine analogues possessing the pyrazolo[3,4-d]pyrimidine nucleus with amino acid moieties showed significant in vivo radioprotective activity (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).
Antitumor Evaluation
- New 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines synthesized from ethyl 5-amino-3-methyl-1-phenyl-1Hpyrazole- 4-carboxylate displayed potent antitumor activity, indicating the compound's relevance in cancer research (Abdellatif et al., 2014).
Anticancer Activity
- A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant anticancer activity, specifically against human breast adenocarcinoma cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Orientations Futures
The synthesized compounds can be considered as new candidates for further optimization as anticancer agents . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .
Propriétés
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O/c1-3-20(18-10-6-4-7-11-18)25(33)29-22-14-17(2)30-32(22)24-21-15-28-31(23(21)26-16-27-24)19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJPBNOFPHWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
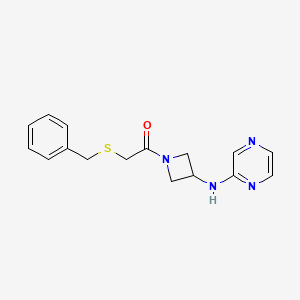
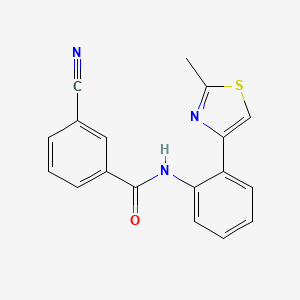
amine 2hcl](/img/structure/B2817460.png)
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

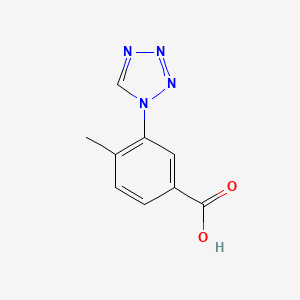
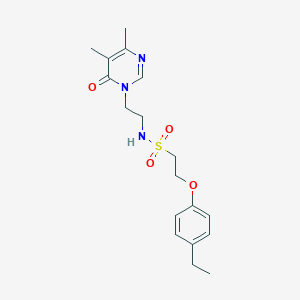
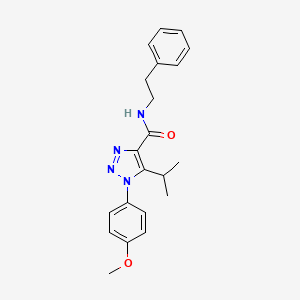
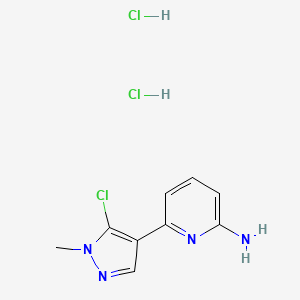

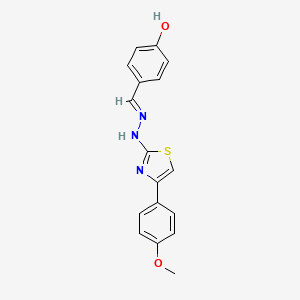
![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

